2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile
Description
Properties
IUPAC Name |
2-[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O4S/c18-17(19,20)11-24-15(25)10-23(16(24)26)13-5-7-22(8-6-13)29(27,28)14-4-2-1-3-12(14)9-21/h1-4,13H,5-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNENTYPJQIHNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)S(=O)(=O)C3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile represents a novel class of organic molecules with significant potential in medicinal chemistry. Its unique structural features include an imidazolidinone moiety and a piperidine ring, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Piperidine Ring: A six-membered ring containing nitrogen that is often associated with various pharmacological activities.
- Imidazolidinone Moiety: A five-membered ring that enhances the compound's lipophilicity and biological interactions.
- Trifluoroethyl Group: This group increases the compound's lipophilicity, potentially improving its absorption and distribution within biological systems.
Antimicrobial Activity
Research has indicated that compounds structurally similar to this compound exhibit a broad spectrum of antimicrobial activity. In vitro studies have shown significant antibacterial and antifungal effects against various pathogens.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Excellent antibacterial | 625–1250 µg/mL |
| Candida albicans | Significant antifungal | Variable across derivatives |
| Escherichia coli | No activity | N/A |
| Pseudomonas aeruginosa | Moderate activity | 625 µg/mL |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Pathways: The sulfonamide group may interfere with bacterial folic acid synthesis.
- Membrane Disruption: The lipophilic nature of the trifluoroethyl group can disrupt microbial membranes.
- DNA Interaction: The nitrile group may participate in interactions with nucleic acids, potentially inhibiting replication.
Case Studies
Several studies have investigated the biological effects of similar compounds. For instance:
- A study on imidazolidine derivatives demonstrated their efficacy against S. aureus and C. albicans, suggesting that modifications to the core structure can enhance or diminish biological activity .
- Another investigation focused on the synthesis and characterization of dioxolane derivatives that exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the imidazolidinone core through cyclization reactions.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Sulfonation to incorporate the sulfonyl group.
Comparison with Similar Compounds
Core Structural Elements
- Target Compound: Combines a piperidine ring, sulfonyl linker, dioxoimidazolidine, and benzonitrile. The trifluoroethyl group distinguishes it from non-fluorinated analogs.
- Lansoprazole-Related Compound A (): Features a pyridine ring instead of piperidine, with a sulfonyl bridge connecting to a benzimidazole. Used in proton pump inhibitors, highlighting differences in therapeutic targeting .
- 4-{3-[2-(2,2-Difluorobenzo[1,3]dioxol-5-ylamino)benzyl]-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl}-2-trifluoromethylbenzonitrile (): Shares the dioxoimidazolidine and benzonitrile motifs but replaces the piperidine-sulfonyl group with a benzyl-difluorobenzo substituent, suggesting divergent binding interactions .
- N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (): Contains imidazole and bipyridine moieties but lacks sulfonyl or dioxo groups, emphasizing applications in fluorescence or catalysis rather than enzyme modulation .
Functional Group Impact
- Trifluoroethyl vs.
- Sulfonyl vs. Sulfinyl : The sulfonyl group in the target compound provides greater stability and polarity than sulfinyl linkages (e.g., ), influencing solubility and reactivity .
Pharmacological and Physicochemical Properties
Solubility and Stability
- The target compound’s sulfonyl group enhances aqueous solubility compared to sulfinyl analogs (), while the piperidine ring may improve bioavailability over pyridine-based structures () .
- The trifluoroethyl group likely increases metabolic stability relative to non-fluorinated imidazolidines, as seen in ’s fluorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
